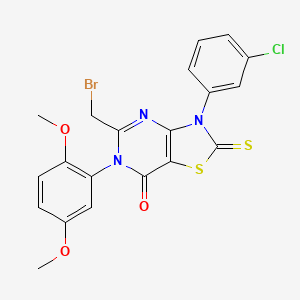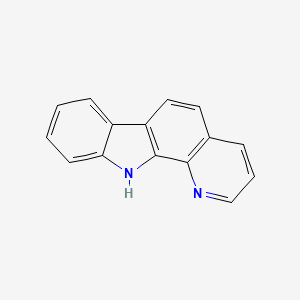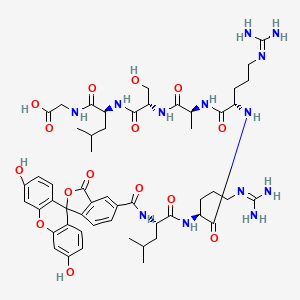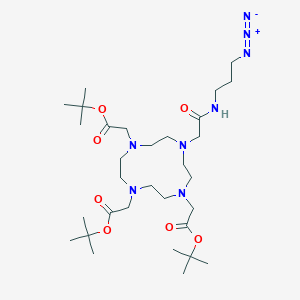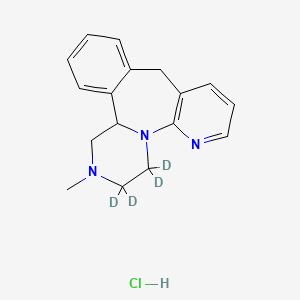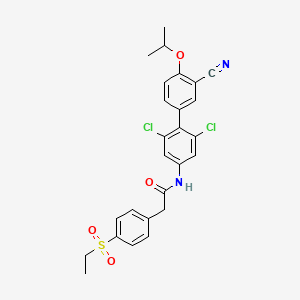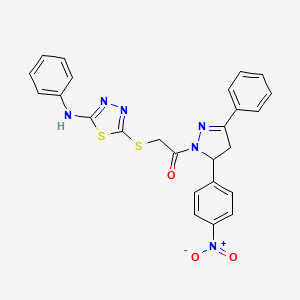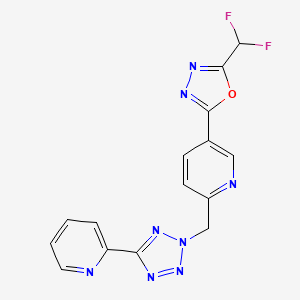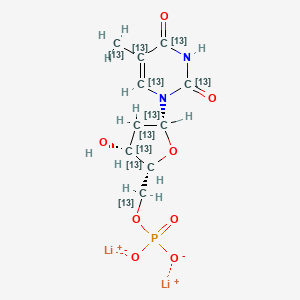
Thymidine 5'-monophosphate-13C10 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine 5’-monophosphate-13C10 (dilithium) is a compound that is isotopically labeled with carbon-13. It is a derivative of thymidine monophosphate, a nucleotide that plays a crucial role in the synthesis of DNA. The carbon-13 labeling makes it particularly useful in various scientific research applications, including drug development and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine 5’-monophosphate-13C10 (dilithium) involves the incorporation of carbon-13 into the thymidine monophosphate molecule. This is typically achieved through a series of chemical reactions that introduce the carbon-13 isotope at specific positions within the molecule. The reaction conditions often involve the use of specialized reagents and catalysts to ensure the selective incorporation of the isotope .
Industrial Production Methods
Industrial production of Thymidine 5’-monophosphate-13C10 (dilithium) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Thymidine 5’-monophosphate-13C10 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Hydroxide ions, amines
Electrophiles: Halogens, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Thymidine 5’-monophosphate-13C10 (dilithium) may yield thymidine 5’-diphosphate or thymidine 5’-triphosphate, while substitution reactions may introduce various functional groups into the molecule .
Scientific Research Applications
Thymidine 5’-monophosphate-13C10 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of thymidine in biochemical pathways.
Biology: Employed in studies of DNA synthesis and repair, as well as in the investigation of cellular processes involving nucleotides.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of nucleotide-based drugs.
Mechanism of Action
The mechanism of action of Thymidine 5’-monophosphate-13C10 (dilithium) involves its incorporation into DNA during the synthesis process. The carbon-13 labeling allows researchers to track its incorporation and transformation within the cell. This provides valuable insights into the molecular targets and pathways involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
Thymidine 5’-monophosphate-13C10,15N2 (dilithium):
Thymidine-13C10, 15N2 5′-monophosphate disodium salt: Another isotopically labeled derivative, used in similar research applications.
Uniqueness
Thymidine 5’-monophosphate-13C10 (dilithium) is unique due to its specific carbon-13 labeling, which makes it particularly useful for studies involving carbon metabolism and DNA synthesis. The dilithium salt form also enhances its solubility and stability, making it easier to handle and use in various experimental conditions .
Properties
Molecular Formula |
C10H13Li2N2O8P |
|---|---|
Molecular Weight |
344.1 g/mol |
IUPAC Name |
dilithium;[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
InChI Key |
ZEFACUFFWBFJPP-YFIVJRRZSA-L |
Isomeric SMILES |
[Li+].[Li+].[13CH3][13C]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)([O-])[O-])O |
Canonical SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



